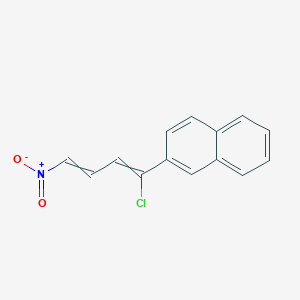
2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene is an organic compound that features a naphthalene ring substituted with a 1-chloro-4-nitrobuta-1,3-dien-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene typically involves the reaction of naphthalene with 1-chloro-4-nitrobuta-1,3-diene under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
化学反应分析
Types of Reactions
2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amino-substituted naphthalenes.
科学研究应用
2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
- **1-Chloro-2-nitrobuta-1,3-dien-1-yl)naphthalene
- **2-(1-Bromo-4-nitrobuta-1,3-dien-1-yl)naphthalene
- **2-(1-Chloro-4-aminobuta-1,3-dien-1-yl)naphthalene
属性
CAS 编号 |
89375-15-5 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC 名称 |
2-(1-chloro-4-nitrobuta-1,3-dienyl)naphthalene |
InChI |
InChI=1S/C14H10ClNO2/c15-14(6-3-9-16(17)18)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
InChI 键 |
SQULLPYUKPCYDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC=C[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
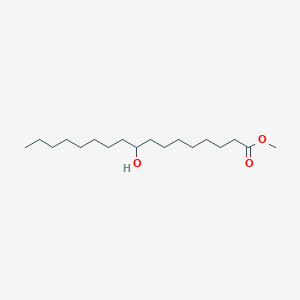
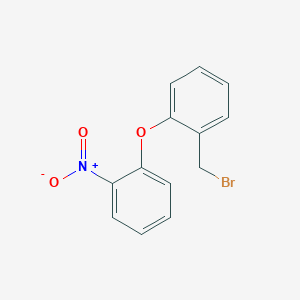
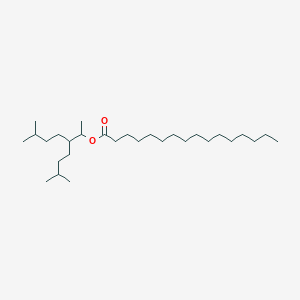
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
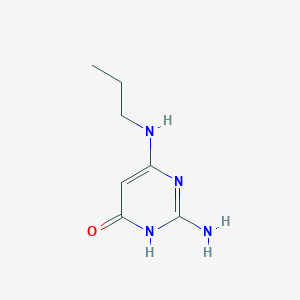
![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)
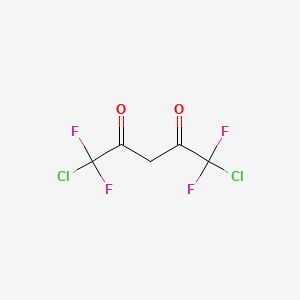
![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
![(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14381847.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)

![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
